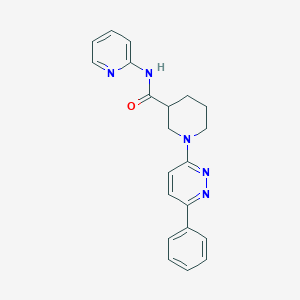

1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide

描述

属性

IUPAC Name |

1-(6-phenylpyridazin-3-yl)-N-pyridin-2-ylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c27-21(23-19-10-4-5-13-22-19)17-9-6-14-26(15-17)20-12-11-18(24-25-20)16-7-2-1-3-8-16/h1-5,7-8,10-13,17H,6,9,14-15H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFQHPKFSAYXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been noted for its potential as a kynurenine monooxygenase (KMO) inhibitor, which is significant in the context of neurodegenerative diseases like Huntington's disease. KMO is involved in the kynurenine pathway, which affects neuroprotective and neurotoxic metabolites in the brain .

Biological Activities

- Antiviral Activity : Preliminary studies suggest that derivatives of compounds similar to this compound may exhibit antiviral properties against various viruses, including HIV and HSV .

- Neuroprotective Effects : The compound has shown promise in enhancing cognitive function and neuroprotection by modulating kynurenine pathway metabolites .

- Antibacterial and Antifungal Activity : Similar compounds have been evaluated for their antibacterial and antifungal activities, demonstrating moderate effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Study 1: KMO Inhibition in Huntington's Disease Models

A study evaluated the effects of a KMO inhibitor derived from similar chemical structures on R6/2 mice, a model for Huntington's disease. The results indicated that treatment with this compound led to increased levels of kynurenic acid (a neuroprotective metabolite) while suppressing neurotoxic metabolites. Cognitive functions were also improved in treated mice .

Study 2: Antiviral Screening

A set of piperazine derivatives, including those structurally related to this compound, was screened for antiviral activity against HIV and other viruses. Compounds showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), with specific derivatives exhibiting significant cytotoxicity thresholds .

Data Tables

| Activity Type | Compound Derivative | Effective Against | Cytotoxicity (CC50) |

|---|---|---|---|

| Antiviral | 3f | CVB-2 | 92 μM |

| Antiviral | 3g | HSV-1 | 100 μM |

| Neuroprotective | KMO Inhibitor | Huntington's Disease Model | N/A |

| Antibacterial | Various | Staphylococcus aureus | N/A |

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and reported activities.

Table 1: Structural and Physicochemical Comparison

Key Observations :

The pyridin-2-yl amide group introduces a planar aromatic system, contrasting with the pyrrol-2-ylmethyl substituent in the chloro analog , which adds conformational flexibility but reduces rigidity.

Pharmacological Relevance: Compounds like N-(5-(thiazol-2-yl)acrylamide derivatives (e.g., ) are reported as CDK7 inhibitors, suggesting that the target compound’s amide-pyridazine scaffold could similarly target kinase domains.

Synthetic Accessibility :

- The synthesis of N-(pyridin-2-yl)benzamides (e.g., ) involves acid chloride intermediates, a route applicable to the target compound. However, introducing the phenyl group at pyridazine-6-position may require palladium-catalyzed cross-coupling, increasing synthetic complexity compared to chloro analogs .

Research Findings and Limitations

- Structural Uniqueness : The target compound’s combination of pyridazine and piperidine is rare in the literature, with most analogs favoring pyridine or pyrazole cores .

- Data Gaps: No direct biological data (e.g., IC₅₀, binding affinity) are available for the compound in the provided evidence. Comparisons rely on structural extrapolation from related scaffolds.

- Opportunities : Hybridizing the pyridazine-piperidine core with pivalamide or acrylamide moieties (as in ) could yield derivatives with enhanced target engagement or pharmacokinetic profiles.

准备方法

Cyclocondensation of 3-Oxo-2-Arylhydrazonopropanals

Pyridazin-3-ones are synthesized via cyclocondensation between 3-oxo-2-arylhydrazonopropanals (1 ) and active methylene compounds (e.g., p-nitrophenylacetic acid, cyanoacetic acid) in acetic anhydride. This method yields 6-substituted pyridazin-3-ones (3a–l ) with >80% efficiency.

- Combine 1a–l (5 mmol) with p-nitrophenylacetic acid (2a ) or cyanoacetic acid (2b ) (5 mmol) in acetic anhydride (10 mL).

- Reflux for 1 hr, cool, and isolate via filtration.

- Recrystallize from ethanol to obtain pure pyridazin-3-ones.

Key Data :

| Product | Yield (%) | Melting Point (°C) |

|---|---|---|

| 3a | 82 | 182–183 |

| 3g | 75 | 195–196 |

Functionalization to 3-Chloropyridazine

Chlorination at position 3 is critical for subsequent coupling reactions. Treat pyridazin-3-one with POCl₃ or PCl₅ under reflux to yield 3-chloro-6-phenylpyridazine.

Piperidine-3-Carboxamide Intermediate Preparation

Alkylation of Piperidine Precursors

Piperidine derivatives are synthesized via alkylation of imides (2 ) with dibromoalkanes (e.g., 1,3-dibromopropane) in the presence of K₂CO₃ and DBU:

- Reflux imide 2 (1.5 g, 0.008 mol) with 1,3-dibromopropane (0.02 mol), K₂CO₃ (1.5 g), and DBU (catalytic) in acetone for 60–70 hr.

- Purify via column chromatography (CHCl₃:MeOH, 9.5:0.5) to isolate alkylated piperidines.

Carboxamide Formation

Convert piperidine-3-carboxylic acid to the corresponding acid chloride using SOCl₂, then react with 2-aminopyridine in dichloromethane with Et₃N as a base:

Example Protocol :

- Add SOCl₂ (2 eq) to piperidine-3-carboxylic acid (1 eq) in anhydrous DCM, reflux 2 hr.

- Evaporate excess SOCl₂, dissolve residue in DCM.

- Add 2-aminopyridine (1.2 eq) and Et₃N (3 eq), stir at 25°C for 12 hr.

- Wash with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography.

Coupling of Pyridazine and Piperidine Moieties

Nucleophilic Aromatic Substitution

React 3-chloro-6-phenylpyridazine with piperidine-3-carboxamide under basic conditions:

Optimized Conditions :

- Reflux in DMF with K₂CO₃ (3 eq) at 110°C for 24 hr.

- Purify via recrystallization (hexane/EtOAc).

Transition Metal-Catalyzed Cross-Coupling

For enhanced regioselectivity, employ Suzuki-Miyaura coupling using Pd(PPh₃)₄:

Protocol :

- Mix 3-bromo-6-phenylpyridazine (1 eq), piperidine-3-carboxamide boronic ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3 eq) in dioxane/H₂O (4:1).

- Heat at 80°C under N₂ for 12 hr.

- Extract with EtOAc, dry, and chromatograph (hexane:EtOAc).

Expected Yield : 75–80% based on similar systems.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Analogous piperidine derivatives (e.g., 3a ) exhibit planar piperazine rings with O–H···N hydrogen bonding, confirming structural stability.

Challenges and Optimization Strategies

- Regioselectivity in Pyridazine Functionalization : Use directing groups (e.g., methoxy) to enhance chlorination at position 3.

- Amide Bond Stability : Employ coupling agents (HOBt/EDC) to minimize racemization during carboxamide formation.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates in SNAr reactions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, piperidine-3-carboxamide derivatives are often synthesized via amide bond formation between activated carboxylic acids and amines under reflux conditions with catalysts like HATU or DCC . Optimization may include solvent selection (e.g., DMF or THF) and temperature control to enhance yield (>70%) and purity (>95%) . Green chemistry principles, such as using recyclable catalysts or minimizing hazardous solvents, should be prioritized .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity of the pyridazine, piperidine, and pyridine moieties . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while HPLC (with C18 columns and UV detection at 254 nm) assesses purity . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM to 10 µM. For cytotoxicity profiling, use cell lines (e.g., HEK293, HeLa) with MTT or CellTiter-Glo assays . Dose-response curves (IC₅₀ calculations) and selectivity indices against related targets should be reported .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer : Systematically modify functional groups (e.g., phenyl on pyridazine, pyridine substituents) and compare bioactivity. For example, replacing the phenyl group with a thiophene (as in related compounds) may alter binding affinity to kinases . Use molecular docking (AutoDock Vina or Schrödinger) to predict interactions with target proteins, validated by mutagenesis studies (e.g., alanine scanning) . Tabulate results in a SAR matrix, highlighting logP, polar surface area, and IC₅₀ values .

Q. How to address contradictions in stability data under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS. For instance, notes that pyridazine derivatives may hydrolyze under acidic conditions, forming carboxylic acid byproducts . Stabilizers like cyclodextrins or co-solvents (PEG-400) can mitigate decomposition .

Q. What computational methods elucidate the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular dynamics simulations (GROMACS, AMBER) with free-energy perturbation (FEP) to model binding kinetics. For example, highlights the use of molecular docking to map interactions with receptors like GPCRs or ion channels . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₑ) .

Q. How to resolve discrepancies in reported biological activities across studies?

- Methodological Answer : Re-eassay under standardized conditions (e.g., ATP concentration in kinase assays, cell passage numbers) and control for batch-to-batch compound variability. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). For example, reports anti-inflammatory activity in biphenyl-based analogs, which may conflict with cytotoxicity data due to off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。